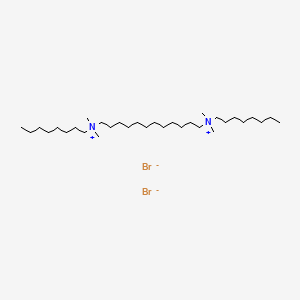
(Dodecane-1,12-diylbis(dimethyloctylammonium)) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dodecane-1,12-diylbis(dimethyloctylammonium)) dibromide is a quaternary ammonium compound with the molecular formula C32H70Br2N2. It is known for its surfactant properties and is used in various scientific and industrial applications. This compound is characterized by its long dodecane chain and two dimethyloctylammonium groups, which contribute to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dodecane-1,12-diylbis(dimethyloctylammonium)) dibromide typically involves the reaction of dodecane-1,12-diol with dimethyloctylamine in the presence of a brominating agent such as hydrobromic acid. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Solvents like ethanol or methanol are commonly used to dissolve the reactants.
Reaction Time: The reaction is usually allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(Dodecane-1,12-diylbis(dimethyloctylammonium)) dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other anions such as chloride or sulfate.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium chloride or sodium sulfate are used to replace the bromide ions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used under controlled conditions.
Major Products Formed
Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation: Oxidation products may include various oxygenated derivatives of the original compound.
Scientific Research Applications
(Dodecane-1,12-diylbis(dimethyloctylammonium)) dibromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell culture studies to investigate membrane interactions and permeability.
Medicine: Studied for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in formulations of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of (Dodecane-1,12-diylbis(dimethyloctylammonium)) dibromide involves its interaction with cell membranes. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Dodecane-1,12-diylbis(dimethylhexylammonium) dibromide
- Dodecane-1,12-diylbis(dimethyldecylammonium) dibromide
Uniqueness
(Dodecane-1,12-diylbis(dimethyloctylammonium)) dibromide is unique due to its specific chain length and the presence of dimethyloctylammonium groups. These structural features confer distinct surfactant properties, making it more effective in certain applications compared to its analogs with shorter or longer alkyl chains.
Properties
CAS No. |
94231-28-4 |
|---|---|
Molecular Formula |
C32H70Br2N2 |
Molecular Weight |
642.7 g/mol |
IUPAC Name |
12-[dimethyl(octyl)azaniumyl]dodecyl-dimethyl-octylazanium;dibromide |
InChI |
InChI=1S/C32H70N2.2BrH/c1-7-9-11-13-21-25-29-33(3,4)31-27-23-19-17-15-16-18-20-24-28-32-34(5,6)30-26-22-14-12-10-8-2;;/h7-32H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
MFGOUNNVWDVPJG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CCCCCCCCCCCC[N+](C)(C)CCCCCCCC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















